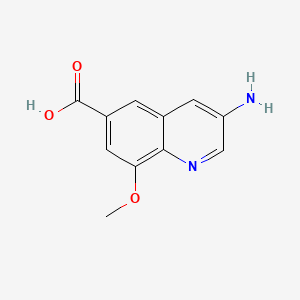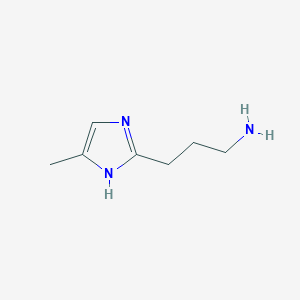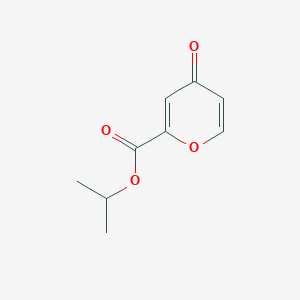
N,9-Diphenyl-9H-carbazol-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,9-Diphenyl-9H-carbazol-1-amine is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C24H18N2. It is a derivative of carbazole, a compound known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Diphenyl-9H-carbazol-1-amine typically involves the functionalization of carbazole at the nitrogen and 9-positions. One common method is the Buchwald-Hartwig amination, which involves the coupling of carbazole with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-120°C and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
N,9-Diphenyl-9H-carbazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1,4-dione derivatives.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 3 and 6 positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
科学研究应用
N,9-Diphenyl-9H-carbazol-1-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N,9-Diphenyl-9H-carbazol-1-amine involves its interaction with various molecular targets and pathways. In optoelectronic applications, the compound’s high charge carrier mobility and stability are crucial. It interacts with the electronic states of the materials it is incorporated into, facilitating efficient charge transport and light emission .
相似化合物的比较
Similar Compounds
9H-Carbazole: The parent compound, known for its photoconductive properties.
N-Phenylcarbazole: A derivative with similar optoelectronic properties but different functionalization.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Uniqueness
N,9-Diphenyl-9H-carbazol-1-amine stands out due to its specific functionalization at the nitrogen and 9-positions, which enhances its stability and charge transport properties. This makes it particularly suitable for high-performance optoelectronic applications .
属性
分子式 |
C24H18N2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N,9-diphenylcarbazol-1-amine |
InChI |
InChI=1S/C24H18N2/c1-3-10-18(11-4-1)25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22)19-12-5-2-6-13-19/h1-17,25H |
InChI 键 |
OWLBITBEPJMCLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2N(C4=CC=CC=C34)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)











